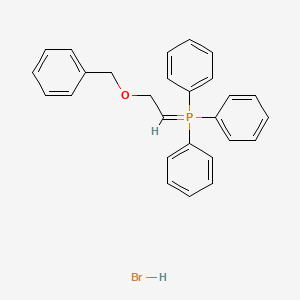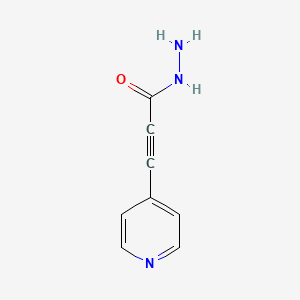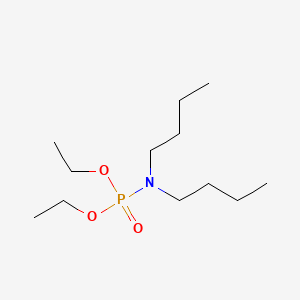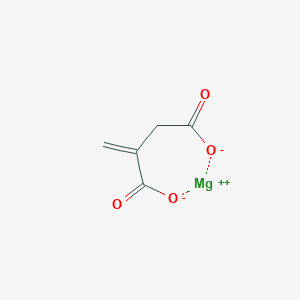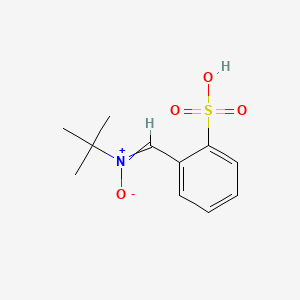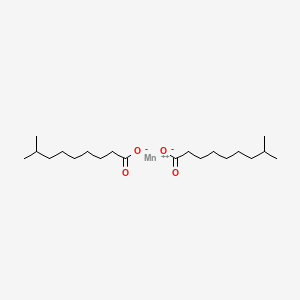
Manganese isodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese isodecanoate is a chemical compound with the molecular formula C_20H_38MnO_4. It is an organometallic compound where manganese is coordinated with isodecanoic acid. This compound is known for its applications in various fields, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese isodecanoate can be synthesized through the reaction of manganese salts with isodecanoic acid. One common method involves the reaction of manganese(II) chloride with isodecanoic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the this compound complex.
Industrial Production Methods: In industrial settings, this compound is produced by reacting manganese oxide or manganese carbonate with isodecanoic acid. The reaction is conducted at elevated temperatures to facilitate the formation of the desired product. The resulting this compound is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Manganese isodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form manganese oxides.
Reduction: It can be reduced to form manganese metal or lower oxidation state manganese compounds.
Substitution: It can undergo substitution reactions where the isodecanoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products:
Oxidation: Manganese dioxide (MnO_2)
Reduction: Manganese metal (Mn)
Substitution: Various manganese complexes with different ligands
Scientific Research Applications
Manganese isodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It is studied for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of coatings, lubricants, and as a stabilizer in plastics.
Mechanism of Action
The mechanism by which manganese isodecanoate exerts its effects involves its ability to coordinate with various substrates and catalyze reactions. The manganese center acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. The isodecanoate ligand provides stability to the manganese center and influences the reactivity of the compound.
Comparison with Similar Compounds
Manganese acetate: Another manganese carboxylate compound with similar catalytic properties.
Manganese stearate: Used in similar applications but with different solubility and reactivity profiles.
Manganese oleate: Known for its use in the production of nanomaterials.
Uniqueness: Manganese isodecanoate is unique due to its specific ligand structure, which imparts distinct solubility and reactivity characteristics. Its branched-chain structure provides steric hindrance, influencing its catalytic behavior and making it suitable for specific applications where other manganese carboxylates may not be as effective.
Properties
CAS No. |
84962-57-2 |
|---|---|
Molecular Formula |
C20H38MnO4 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
manganese(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Mn/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
DVUZCSKPQAAPJP-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


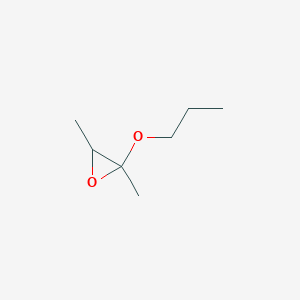
![2-Bicyclo[2.2.1]heptanyl(trifluoro)silane](/img/structure/B13808668.png)
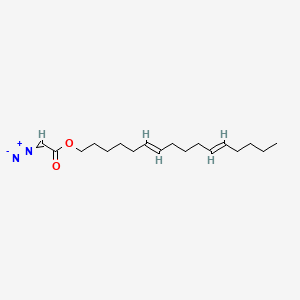
![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13808677.png)
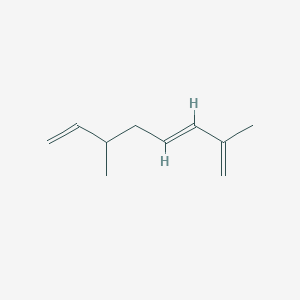
![cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B13808692.png)
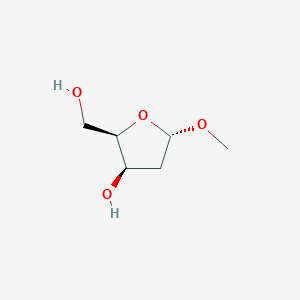
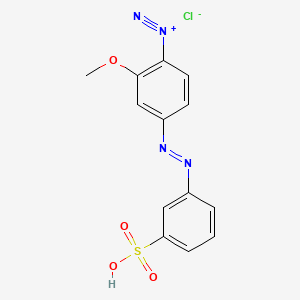
![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)
